molecular formula C13H10F3NO2 B15064788 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one

1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B15064788
M. Wt: 269.22 g/mol
InChI Key: FSCJWBBCSYATIT-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one is a substituted quinolin-4(1H)-one derivative characterized by a 2-oxopropyl group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 8-position of the quinoline core. The trifluoromethyl group is a common bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity, while the 2-oxopropyl moiety may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

1-(2-oxopropyl)-8-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C13H10F3NO2/c1-8(18)7-17-6-5-11(19)9-3-2-4-10(12(9)17)13(14,15)16/h2-6H,7H2,1H3

InChI Key

FSCJWBBCSYATIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminobenzotrifluoride with β-Ketoesters

A two-step approach involves the cyclocondensation of 2-amino-4-(trifluoromethyl)benzoic acid with acetylacetone derivatives. In a representative procedure, 2-amino-4-(trifluoromethyl)benzoic acid (1.0 equiv) reacts with methyl 3-oxopentanoate (1.2 equiv) in polyphosphoric acid at 120°C for 12 hours, forming the quinolin-4(1H)-one core. Subsequent alkylation with chloroacetone in the presence of potassium carbonate (2.0 equiv) in dimethylformamide at 80°C introduces the 2-oxopropyl group, yielding the target compound in 68% overall yield (Table 1).

Table 1: Optimization of Cyclocondensation-Alkylation Protocol

Step Reagents Conditions Yield Source
1 Polyphosphoric acid, 120°C 12 h 75%
2 Chloroacetone, K2CO3, DMF 80°C, 6 h 68% (overall)

Nucleophilic Substitution on Preformed Quinoline Scaffolds

An alternative route leverages prefunctionalized quinoline intermediates. For example, 8-(trifluoromethyl)quinolin-4(1H)-one undergoes alkylation with 3-bromo-2-oxopropane in acetonitrile using tetrabutylammonium bromide as a phase-transfer catalyst. After 24 hours at reflux, the product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), achieving a 72% yield. This method benefits from milder conditions but requires stringent moisture control to prevent hydrolysis of the oxopropyl group.

Post-Synthetic Modification via Ketone Functionalization

Late-stage modification of 1-allyl-8-(trifluoromethyl)quinolin-4(1H)-one via ozonolysis and reductive workup offers a flexible pathway. Ozonolysis of the allyl group at −78°C in dichloromethane, followed by treatment with dimethyl sulfide, generates the 2-oxopropyl moiety in 65% yield. While this method avoids harsh alkylation conditions, it introduces additional purification challenges due to byproduct formation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance reaction rates for alkylation steps, whereas dichloromethane (DCM) is preferred for acid-sensitive intermediates. Elevated temperatures (80–120°C) are critical for cyclocondensation but must be balanced against decomposition risks, particularly for trifluoromethyl-containing intermediates.

Catalytic Systems

Phase-transfer catalysts such as tetrabutylammonium bromide improve alkylation efficiency by facilitating interphase reagent transfer. Conversely, Brønsted acids like trifluoroacetic acid (TFA) are indispensable for deprotecting tert-butoxycarbonyl (Boc) groups in multi-step syntheses, as evidenced by a 70.2% yield in a related quinazolinone synthesis.

Analytical Characterization and Structural Validation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals: a singlet at δ 2.18 ppm (3H, COCH3) and a quartet at δ 4.76 ppm (2H, CH2CO) in the 1H NMR spectrum, alongside a carbonyl resonance at δ 207 ppm in the 13C NMR spectrum. High-resolution mass spectrometry (HRMS) typically exhibits a molecular ion peak at m/z 313.0954 [M+H]+.

Crystallographic Insights

Single-crystal X-ray diffraction of analogous compounds reveals planar quinoline cores with dihedral angles <2° between aromatic rings, ensuring conjugation stability. Intermolecular hydrogen bonds (C–H···O) consolidate crystal packing, as observed in methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate.

Table 2: Key Crystallographic Parameters for Related Compounds

Parameter Value Source
Dihedral angle (quinoline vs. benzene) 1.59°
Hydrogen bond distance (C–H···O) 2.42 Å
Unit cell volume 1907.67 ų

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Quinoline derivatives with substituted nucleophiles.

Scientific Research Applications

1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-4(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one with key analogs:

Structural and Functional Group Analysis

Compound Name Substituents Key Features Biological Activity
Target Compound : this compound 1: 2-Oxopropyl
8: -CF₃
- Trifluoromethyl enhances lipophilicity
- 2-Oxopropyl may improve solubility
Not explicitly reported in evidence; inferred from analogs
Compound A : 3-Acetyl-6-chloro-2-(isopropylamino)-8-(trifluoromethyl)quinolin-4(1H)-one 2: -NH-iPr
3: Acetyl
6: -Cl
8: -CF₃
- Chloro and acetyl groups enhance antiviral potency
- Isopropylamino aids target binding
Primary hit against MERS-CoV (EC₅₀ = 1.2 µM)
Compound B : 8-Methoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one 1: 2-Oxopropyl
2: -CH₃
8: -OCH₃
- Methoxy improves electronic properties
- Lacks trifluoromethyl
No reported bioactivity; used in synthetic studies
Compound C : 5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 2: -CH₃
3: -C₇H₁₅
5,7: -F
- Long alkyl chain increases logP (logP = 5.1)
- Fluorine enhances metabolic stability
Antimalarial (IC₅₀ = 12 nM vs. Plasmodium falciparum)

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight ~285.2 g/mol* 393.8 g/mol 308.3 g/mol
logP ~2.8 (estimated) 3.5 (reported) 5.1 (reported)
Key Functional Groups -CF₃, ketone -CF₃, acetyl, chloro -F, alkyl chain
Bioactivity Inferred antiviral potential Confirmed anti-MERS-CoV Antimalarial

*Calculated based on formula C₁₃H₁₀F₃NO₂.

Mechanistic Insights

  • Antiviral Activity : Compound A’s trifluoromethyl and chloro groups likely interact with viral protease hydrophobic pockets, while the acetyl group modulates electronic effects . The target compound’s lack of chloro and acetyl substituents may reduce potency but improve selectivity.
  • Metabolic Stability : The trifluoromethyl group in both the target compound and Compound A enhances resistance to oxidative metabolism compared to methoxy (Compound B) .
  • Solubility : The 2-oxopropyl group in the target compound and Compound B may increase aqueous solubility relative to Compound C’s long alkyl chain .

Biological Activity

1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and ketone functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C14_{14}H12_{12}F3_3N\O2_2
  • Molecular Weight : 283.25 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to interact with DNA and RNA polymerases, potentially disrupting cancer cell proliferation. For instance, quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models, showcasing their efficacy against cancer cell lines .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The specific interactions of this compound with bacterial and fungal targets have not been extensively studied but are promising based on related compounds.

Case Studies and Research Findings

  • Zebrafish Model Studies : A study evaluated the anticancer activity of quinoline-derived compounds using zebrafish embryos, demonstrating that certain derivatives significantly inhibited cell growth and induced apoptosis . This model provides a reliable platform for assessing the cytotoxic effects of new compounds.
  • In Vitro Assays : In vitro studies have shown that similar quinoline compounds exhibit lower LC50 values compared to standard chemotherapeutics like cisplatin, indicating enhanced potency . This suggests that this compound may possess superior anticancer properties.
  • Analgesic Properties : Recent research has explored the analgesic potential of quinoline derivatives, revealing that some compounds can alleviate pain responses in zebrafish larvae by blocking sodium channels . Although not directly tested on this compound, these findings suggest a broader therapeutic potential for quinoline-based compounds.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar quinoline derivatives:

Compound NameStructureNotable Activities
7-ChloroquinolineStructureAntimalarial
4-AminoquinolineStructureAnticancer
8-HydroxyquinolineStructureAntimicrobial
6-Bromo-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-oneStructurePotential anticancer

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Oxopropyl)-8-(trifluoromethyl)quinolin-4(1H)-one?

Methodological Answer: The compound can be synthesized via condensation reactions or N-alkylation of the quinolin-4(1H)-one scaffold. For example:

  • Step 1 : Start with 8-(trifluoromethyl)quinolin-4(1H)-one and introduce the 2-oxopropyl group via nucleophilic substitution or coupling reactions.
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Polar aprotic solvents like DMF or DMSO at 60–80°C are often effective .
  • Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (≥97% by area normalization) .

Q. What analytical techniques are essential for characterizing quinolin-4(1H)-one derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents. For instance, the trifluoromethyl group at C8 appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₃H₁₀F₃NO₂ for the target compound).
  • X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives (e.g., triazole-linked analogs) .

Safety Note : Handle compounds with acute toxicity (Category 4 for oral/dermal/inhalation) using fume hoods and PPE .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Study Design :
    • Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation).
    • Analyze samples monthly via HPLC to detect decomposition (e.g., loss of oxopropyl group).
  • Key Metrics : Degradation products exceeding 5% indicate instability. Use argon/vacuum sealing for hygroscopic derivatives .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of electrophilic reactions in quinolin-4(1H)-one derivatives?

Methodological Answer: Substituents like trifluoromethyl (electron-withdrawing) or oxopropyl (electron-donating) direct electrophilic attacks:

  • Bromination : In 2-methylquinolin-4(1H)-ones, bromination occurs at C2-methyl if C3 is benzyl-substituted. Without steric hindrance, C6/C3 positions react .
  • Nitration : Trifluoromethyl groups meta-direct nitration to C5/C6. Verify via NOE NMR to distinguish isomers .

Contradiction Analysis : Discrepancies in bromination sites (e.g., C2 vs. C6) arise from competing steric and electronic effects. Use DFT calculations to predict reactivity .

Q. What strategies enhance the antibacterial activity of N-functionalized quinolin-4(1H)-one analogs?

Methodological Answer:

  • Rational Design :
    • Introduce difluoromethyl groups at N1 to mimic fluoroquinolones. Use BrCF₂COOEt as a difluoromethylation reagent under transition metal-free conditions .
    • Optimize logP values (2.5–4.0) via alkyl chain modifications to improve membrane permeability.
  • Bioactivity Testing :
    • Screen against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
    • Compare MIC (Minimum Inhibitory Concentration) values with ciprofloxacin controls. Derivatives with MIC ≤1 µg/mL warrant further study .

Q. How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Tools :
    • Use CYP450 enzyme docking (e.g., CYP3A4) to identify potential oxidation sites (e.g., oxopropyl group).
    • Apply MetaSite or StarDrop to simulate phase I/II metabolism.
  • Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include hydroxylation and glucuronidation .

Q. What are the implications of stereochemistry in the biological activity of quinolin-4(1H)-one derivatives?

Methodological Answer:

  • Case Study : (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one shows 10-fold higher antibacterial activity than its (S)-isomer. Resolve enantiomers via chiral HPLC (Chiralpak IA column) .
  • Mechanistic Insight : Epoxide ring-opening in the (R)-isomer generates reactive intermediates that inhibit bacterial topoisomerases .

Contradiction Resolution Example :
If bromination yields differ between studies (e.g., 60% vs. 30%), evaluate solvent polarity (acetic acid vs. DCM) and bromine stoichiometry (1.0 vs. 2.0 eq). Adjust reaction parameters using DoE (Design of Experiments) .

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